molecular formula C13H21BN2O4 B14770013 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol

3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol

Cat. No.: B14770013
M. Wt: 280.13 g/mol
InChI Key: PMCGOBGZAYTAOJ-UHFFFAOYSA-N
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Description

3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol is a complex organic compound that features a unique combination of boron, pyrazole, and oxetane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring, followed by the introduction of the boron-containing dioxaborolane group. The final step involves the formation of the oxetane ring. Reaction conditions often include the use of palladium or copper catalysts, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reactions are typically carried out at controlled temperatures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include boronic acids, boron-free pyrazole derivatives, and various substituted oxetane compounds. These products can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol involves its interaction with specific molecular targets. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol apart from similar compounds is its unique combination of functional groups. The presence of both the boron-containing dioxaborolane and the oxetane ring provides distinct reactivity and stability, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H21BN2O4

Molecular Weight

280.13 g/mol

IUPAC Name

3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]oxetan-3-ol

InChI

InChI=1S/C13H21BN2O4/c1-11(2)12(3,4)20-14(19-11)10-5-15-16(6-10)7-13(17)8-18-9-13/h5-6,17H,7-9H2,1-4H3

InChI Key

PMCGOBGZAYTAOJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3(COC3)O

Origin of Product

United States

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